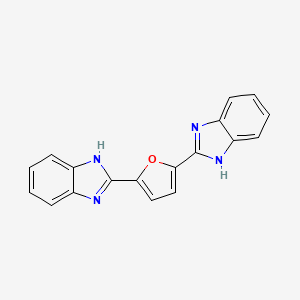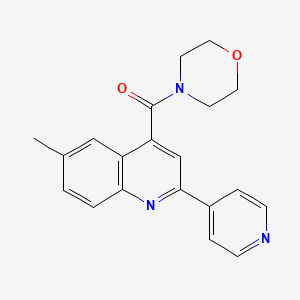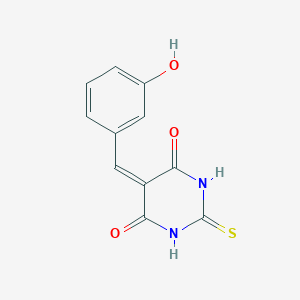![molecular formula C13H11NO B5857301 2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
2,4-dimethylfuro[3,2-c]quinoline
Overview
Description
2,4-dimethylfuro[3,2-c]quinoline is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has a unique structure that makes it suitable for various research purposes.
Scientific Research Applications
1. Synthesis and Chemical Properties
A study by Fatma et al. (2015) involved synthesizing and characterizing a novel compound related to 2,4-dimethylfuro[3,2-c]quinoline. The compound was analyzed using various spectroscopic methods, and its electronic properties were determined. This research demonstrates the potential of 2,4-dimethylfuro[3,2-c]quinoline derivatives in the field of molecular geometry, chemical reactivity, and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).
2. Reactivity and Tautomeric Analysis
Bede et al. (2019) conducted a theoretical study on quinoline derivatives, including those similar to 2,4-dimethylfuro[3,2-c]quinoline. This study provides insights into the reactivity and tautomeric equilibrium of these compounds, crucial for synthesizing bioactive compounds (Bede, Assoma, Alao, Yapo, & Kone, 2019).
3. Synthesis of Novel Compounds
Ferreira et al. (2020) developed a method for synthesizing 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones. This research highlights the versatile applications of 2,4-dimethylfuro[3,2-c]quinoline in synthesizing compounds with potential antioxidant and anticholinesterase activities (Ferreira, Cardoso, Almeida Paz, Silva, & Silva, 2020).
4. Supramolecular Assemblies and Luminescent Properties
Su et al. (2012) synthesized 7-amino-2,4-dimethylquinolinium salts and studied their luminescent properties, demonstrating the potential of 2,4-dimethylfuro[3,2-c]quinoline derivatives in developing materials with novel luminescent properties (Su, He, Wu, Gao, Xu, Ye, & Mu, 2012).
5. Synthesis and Biological Evaluation
El-Sayed et al. (2017) synthesized a series of 2-styrylquinolines with potential antitumor activities, underlining the importance of 2,4-dimethylfuro[3,2-c]quinoline derivatives in developing new anticancer drugs (El-Sayed, El-Husseiny, Abdel-Aziz, El-Azab, Abuelizz, & Abdel-Aziz, 2017).
properties
IUPAC Name |
2,4-dimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCMWZKYXXLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylfuro[3,2-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)

![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)





![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

